
(but-3-yn-1-yl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(But-3-yn-1-yl)cyclobutane is a cyclic hydrocarbon compound with the molecular formula C4H8. It is a four-membered ring of four carbon atoms, each of which is connected to a hydrogen atom. It is a colorless, flammable gas at room temperature and pressure. It is a structural isomer of cyclobutane, which has a single bond between the two central carbon atoms. (But-3-yn-1-yl)cyclobutane is used in a variety of applications, including as a solvent, a fuel, and a synthetic intermediate in the production of pharmaceuticals and other chemicals.
科学研究应用
(But-3-yn-1-yl)cyclobutane has been studied extensively in the laboratory and has been used in a variety of scientific research applications. It has been used as a model system for studying the effects of ring strain on chemical reactivity, as a catalyst for the synthesis of other compounds, and as a model for studying the structure and reactivity of cyclic hydrocarbons. It has also been used in the development of new drugs, such as the anticonvulsant drug pregabalin. In addition, it has been used in the synthesis of other compounds, such as the anti-cancer drug lapatinib.
作用机制
The mechanism of action of (but-3-yn-1-yl)cyclobutane is not well understood. However, it is believed to act as a Lewis acid, meaning that it can act as a catalyst for the formation of new bonds between molecules. In addition, it is believed to act as a nucleophile, meaning that it can react with other molecules to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (but-3-yn-1-yl)cyclobutane are not well understood. However, it has been shown to have some effects on the human body. It has been found to have an anti-inflammatory effect and to reduce the production of reactive oxygen species. In addition, it has been shown to have an anti-cancer effect, as well as a neuroprotective effect.
实验室实验的优点和局限性
The advantages of using (but-3-yn-1-yl)cyclobutane in laboratory experiments include its low cost, its availability, and its stability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using (but-3-yn-1-yl)cyclobutane in laboratory experiments. It is a highly flammable gas, and it is not soluble in water, making it difficult to work with in aqueous solutions. In addition, its reactivity can vary depending on the reaction conditions, making it difficult to control.
未来方向
There are a number of potential future directions for research involving (but-3-yn-1-yl)cyclobutane. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. In addition, further research could be conducted on its potential use as a fuel, as a catalyst in organic synthesis, and as a model for studying the structure and reactivity of cyclic hydrocarbons. Finally, further research could be conducted on its potential use as a drug, such as an anti-cancer agent.
合成方法
(But-3-yn-1-yl)cyclobutane can be synthesized by several methods, including the Wittig reaction, the Hantzsch reaction, the Corey-Fuchs reaction, the Sharpless asymmetric dihydroxylation, and the Ugi reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form a cyclobutane. The Hantzsch reaction involves the condensation of two aldehydes or ketones in the presence of a base, such as sodium hydroxide. The Corey-Fuchs reaction involves the reaction of an alkyne with an aldehyde or ketone and an acid catalyst. The Sharpless asymmetric dihydroxylation involves the reaction of an alkyne with an osmium catalyst and an oxidant. The Ugi reaction involves the reaction of an amine, a carboxylic acid, and an isocyanide to form a cyclobutane.
属性
IUPAC Name |
but-3-ynylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-3-5-8-6-4-7-8/h1,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPEKQGGZRSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(But-3-yn-1-yl)cyclobutane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

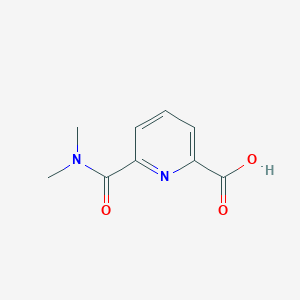
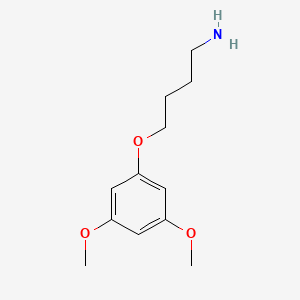
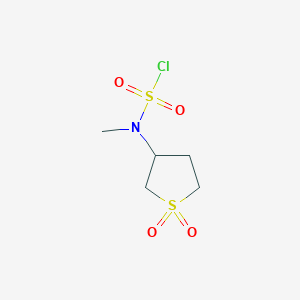
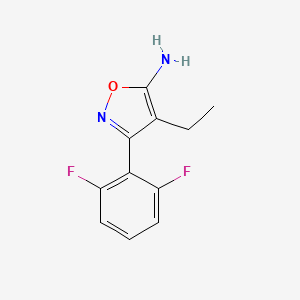

![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)
![1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6615287.png)
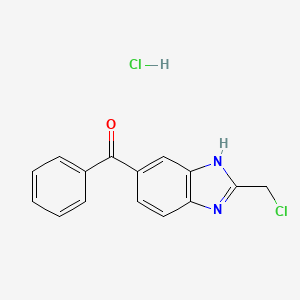
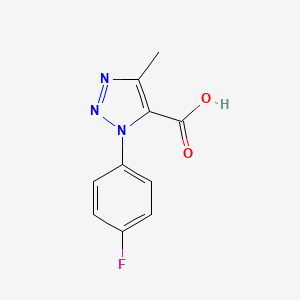

![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)


![1H-pyrazolo[4,3-c]pyridazine](/img/structure/B6615358.png)